molecular formula C12H13ClO2 B13630886 1-(4-Chlorophenyl)hexane-1,3-dione

1-(4-Chlorophenyl)hexane-1,3-dione

Cat. No.: B13630886
M. Wt: 224.68 g/mol
InChI Key: VCEMXPSYVCYQRL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13ClO2 It is characterized by the presence of a chlorophenyl group attached to a hexane-1,3-dione backbone

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by a subsequent aldol condensation reaction. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)hexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)hexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)hexane-1,3-dione can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)butane-1,3-dione: This compound has a shorter carbon chain but shares similar chemical properties and reactivity.

    1-(4-Chlorophenyl)pentane-1,3-dione: This compound has a slightly longer carbon chain and may exhibit different physical properties but similar chemical reactivity.

The uniqueness of this compound lies in its specific combination of the chlorophenyl group and the hexane-1,3-dione backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(4-chlorophenyl)hexane-1,3-dione

InChI

InChI=1S/C12H13ClO2/c1-2-3-11(14)8-12(15)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

VCEMXPSYVCYQRL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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